molecular formula C7H11NS B1597389 4-Isopropyl-2-methylthiazole CAS No. 32272-52-9

4-Isopropyl-2-methylthiazole

Cat. No. B1597389
CAS RN: 32272-52-9
M. Wt: 141.24 g/mol
InChI Key: SRTOJEUVLKLAGK-UHFFFAOYSA-N
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Description



  • 4-Isopropyl-2-methylthiazole is a sulfur-containing heterocyclic flavor compound.

  • It is reported to occur in durian fruit and fresh peach.

  • It has a peach flavor with distinct vegetable and tropical notes.

  • Also used in apricot, nectarine, mango, pear, and blackcurrant flavors.





  • Synthesis Analysis



    • Information on the synthesis of this compound is not readily available in the provided sources.





  • Molecular Structure Analysis



    • Empirical Formula: C7H11NS

    • Molecular Weight: 141.23 g/mol

    • Structure:





  • Chemical Reactions Analysis



    • No specific chemical reactions associated with this compound were mentioned in the sources.





  • Physical And Chemical Properties Analysis



    • Physical State: Liquid

    • Appearance: Light yellow

    • Odor: Organic

    • Melting Point/Range: Not available

    • Boiling Point/Range: 174 - 176 °C

    • Flash Point: 62 °C

    • Density: 1.001 g/mL at 25 °C




  • Scientific Research Applications

    Corrosion Inhibition

    Thiazole derivatives have demonstrated significant potential as corrosion inhibitors for various metals in acidic media. Studies have shown that certain thiazole compounds can offer high inhibition efficiency, protecting metals like mild steel and copper from corrosion in environments containing hydrochloric acid and sulphuric acid. These inhibitors work by adsorbing onto the metal surface, forming a protective layer that prevents or minimizes the corrosive interaction between the metal and its environment (Lagrenée et al., 2002), (Sudheer & Quraishi, 2013).

    Antiviral Activities

    Isothiazole derivatives have been explored for their antiviral properties, with certain compounds showing a broad spectrum of action against picornaviruses and other viral pathogens. The ability of these compounds to inhibit viral replication offers a promising avenue for developing new antiviral drugs. The specific mechanisms through which these compounds exert their antiviral effects include interfering with viral entry, replication, or assembly processes (Cutrì et al., 2002).

    Synthesis of Biologically Active Substances

    Thiazole and isothiazole compounds are also valuable intermediates in the synthesis of biologically active molecules. The versatility of these compounds as templates allows for the development of a wide range of substances with potential therapeutic applications, including antimicrobial and anticancer agents. These applications leverage the unique chemical properties of thiazole derivatives, such as their ability to participate in various types of chemical reactions, forming complex structures with desirable biological activities (Misra & Ila, 2010).

    Safety And Hazards



    • Flammable liquid

    • Causes skin and eye irritation

    • May cause respiratory irritation




  • Future Directions



    • Research on the potential health benefits or applications of this compound remains an area for future exploration.




    properties

    IUPAC Name

    2-methyl-4-propan-2-yl-1,3-thiazole
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C7H11NS/c1-5(2)7-4-9-6(3)8-7/h4-5H,1-3H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    SRTOJEUVLKLAGK-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=NC(=CS1)C(C)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C7H11NS
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    141.24 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    4-Isopropyl-2-methylthiazole

    CAS RN

    32272-52-9
    Record name 2-Methyl-4-(1-methylethyl)thiazole
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=32272-52-9
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name 2-Methyl-4-(1-methylethyl)thiazole
    Source Human Metabolome Database (HMDB)
    URL http://www.hmdb.ca/metabolites/HMDB0040100
    Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
    Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    2
    Citations
    TH Yu, CM Wu, CT Ho - Food chemistry, 1994 - Elsevier
    Alliin and deoxyalliin, the two important nonvolatile flavor precursors of garlic, were reacted with and without glucose in propylene glycol, respectively. The reactions were accomplished …
    Number of citations: 11 www.sciencedirect.com
    JA Maga, I Katz - Critical Reviews in Food Science & Nutrition, 1975 - Taylor & Francis

    Numerous types of sulfur‐containing flavor compounds are associated with foods. However, thiazoles represent an extremely potent sensory source. In this review the foods in …

    Number of citations: 76 www.tandfonline.com

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